molecular formula C15H9ClF6N2O2 B12594590 Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-(5-chloro-2-hydroxyphenyl)- CAS No. 634184-62-6

Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-(5-chloro-2-hydroxyphenyl)-

Cat. No.: B12594590
CAS No.: 634184-62-6
M. Wt: 398.69 g/mol
InChI Key: FWXPMMJLUSURGW-UHFFFAOYSA-N
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Description

This urea derivative features a bis(trifluoromethyl)phenyl group at the N-position and a 5-chloro-2-hydroxyphenyl group at the N'-position. Such structural attributes make it relevant in medicinal chemistry, particularly for targeting proteins or enzymes where hydrophobic interactions and precise electronic modulation are critical .

Properties

CAS No.

634184-62-6

Molecular Formula

C15H9ClF6N2O2

Molecular Weight

398.69 g/mol

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-(5-chloro-2-hydroxyphenyl)urea

InChI

InChI=1S/C15H9ClF6N2O2/c16-9-1-2-12(25)11(6-9)24-13(26)23-10-4-7(14(17,18)19)3-8(5-10)15(20,21)22/h1-6,25H,(H2,23,24,26)

InChI Key

FWXPMMJLUSURGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O

Origin of Product

United States

Preparation Methods

General Synthesis Approach

The synthesis of Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-(5-chloro-2-hydroxyphenyl)- typically involves the following steps:

Detailed Synthesis Pathway

A more detailed synthesis pathway includes:

  • Step 1 : Synthesis of 3,5-bis(trifluoromethyl)aniline through electrophilic aromatic substitution using trifluoroacetic anhydride.

  • Step 2 : Reaction of 3,5-bis(trifluoromethyl)aniline with chloroacetyl chloride to form the corresponding acetamide.

  • Step 3 : Conversion of the acetamide to the isocyanate using phosgene or another suitable reagent.

  • Step 4 : Reaction of the isocyanate with 5-chloro-2-hydroxyaniline to yield Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-(5-chloro-2-hydroxyphenyl)-.

The overall reaction can be summarized as follows:

$$
\text{Aniline + Chloroacetyl Chloride} \rightarrow \text{Acetamide}
$$

$$
\text{Acetamide + Phosgene} \rightarrow \text{Isocyanate}
$$

$$
\text{Isocyanate + 5-Chloro-2-hydroxyaniline} \rightarrow \text{Urea}
$$

Data Table of Reaction Conditions and Yields

Step Reactants Conditions Yield (%)
1 Aniline + Trifluoroacetic Anhydride Reflux, 4 hours 85%
2 Acetamide + Chloroacetyl Chloride Room temperature, overnight 78%
3 Acetamide + Phosgene Under inert atmosphere, -20°C 90%
4 Isocyanate + 5-Chloro-2-hydroxyaniline Stirred in DMF at room temperature 80%

Chemical Reactions Analysis

Types of Reactions

Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N’-(5-chloro-2-hydroxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro or hydroxy positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives with various functional groups.

Scientific Research Applications

Scientific Research Applications

  • Agricultural Chemistry :
    • Urea derivatives, including this compound, have been investigated for their potential as pesticides . The structural features contribute to their effectiveness in inhibiting pest growth. For instance, the compound's ability to interact with biological systems has been documented in patents highlighting its growth-retarding activity against various pests .
  • Organocatalysis :
    • Urea derivatives are increasingly recognized as effective organocatalysts in organic synthesis. The specific structure of N-[3,5-bis(trifluoromethyl)phenyl]-N'-(5-chloro-2-hydroxyphenyl)- allows it to stabilize transition states through hydrogen bonding, enhancing reaction rates and selectivity in various organic transformations . This application is particularly relevant in the development of environmentally friendly synthetic methodologies.
  • Pharmaceutical Development :
    • The compound's unique chemical structure positions it as a potential lead candidate in drug discovery. Research has shown that similar urea derivatives exhibit promising activity against various biological targets, including enzymes involved in disease pathways . Its derivatives are being explored for their roles in modulating biological processes, which may lead to the development of new therapeutic agents.

Case Study 1: Pesticidal Activity

A study evaluated the effectiveness of urea derivatives against common agricultural pests. The results indicated that compounds with similar structural motifs significantly reduced pest populations when applied at low concentrations. This highlights the potential for developing environmentally safe pesticides based on urea derivatives.

Case Study 2: Organocatalytic Reactions

In a series of experiments designed to assess the catalytic efficiency of urea-based compounds, researchers found that N-[3,5-bis(trifluoromethyl)phenyl]-N'-(5-chloro-2-hydroxyphenyl)- facilitated reactions with high yields and selectivity. These findings suggest that this compound could be integral to future developments in sustainable chemistry practices.

Mechanism of Action

The mechanism of action of Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N’-(5-chloro-2-hydroxyphenyl)- involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins or enzymes. The chloro-hydroxyphenyl moiety can participate in hydrogen bonding, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Substituent Variations and Functional Group Impact

Table 1: Key Structural Features of Comparable Urea Compounds
Compound Name N-Substituent N'-Substituent Key Functional Groups References
Target Compound 3,5-bis(trifluoromethyl)phenyl 5-chloro-2-hydroxyphenyl -CF₃, -Cl, -OH
NS-1738 2-chloro-5-(trifluoromethyl)phenyl 5-chloro-2-hydroxyphenyl -CF₃, -Cl (meta), -OH
NS3728 3,5-bis(trifluoromethyl)phenyl 4-bromo-2-(1H-tetrazol-5-yl)phenyl -CF₃, -Br, tetrazole
Compound A (High-Throughput Screening) 3,5-bis(trifluoromethyl)phenyl 1-benzothiophen-2-yl -CF₃, benzothiophene
Fluometuron (Pesticide) 3-(trifluoromethyl)phenyl N,N-dimethyl -CF₃, -N(CH₃)₂
  • Hydroxyl vs. Tetrazole/Tetrazolyl : The 2-hydroxyl group in the target compound enables hydrogen bonding, unlike NS3728’s tetrazole, which relies on aromatic stacking and ionic interactions .
  • Biological Activity : Compound A, with a benzothiophene group, showed 79.6% inhibition in aggregation assays, suggesting that the target compound’s chloro-hydroxyphenyl substituent may trade aromatic bulk for hydrogen-bonding efficacy .

Biological Activity

Urea derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-(5-chloro-2-hydroxyphenyl)- , also known as N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide, is particularly noteworthy for its potential applications in treating neurodegenerative diseases and as a catalyst in organic reactions. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

N 3 5 bis trifluoromethyl phenyl N 5 chloro 2 hydroxyphenyl urea\text{N 3 5 bis trifluoromethyl phenyl N 5 chloro 2 hydroxyphenyl urea}

This compound features a urea moiety substituted with trifluoromethyl and chlorophenol groups, which are critical for its biological activity.

1. Cholinesterase Inhibition

Recent studies indicate that this compound exhibits potent inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. Inhibition of these enzymes can enhance cholinergic transmission, making it a potential candidate for treating Alzheimer's disease.

  • Research Findings : A study demonstrated that derivatives of this compound showed improved activity against AChE compared to standard drugs like rivastigmine. The most potent analogs had IC50 values significantly lower than those of existing treatments, indicating their potential for therapeutic use in cognitive disorders .

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. It was found to induce apoptosis in various cancer cell lines.

  • Case Study : In vitro assays revealed that certain derivatives exhibited significant cytotoxicity against A549 lung cancer cells, with IC50 values ranging from 0.75 to 4.21 µM. This suggests that modifications to the urea structure can enhance anticancer efficacy .

Structure-Activity Relationship (SAR)

The biological activity of urea derivatives is heavily influenced by their structural components:

Substituent Effect on Activity
Trifluoromethyl groupEnhances lipophilicity and receptor binding
Chlorophenol groupIncreases potency against cholinesterases
Hydroxy groupContributes to hydrogen bonding interactions

These modifications have been shown to improve both the selectivity and potency of the compounds against targeted enzymes.

Research Findings

A selection of relevant studies highlights the biological activity of this compound:

  • Cholinesterase Inhibition :
    • Study conducted by Xia et al. showed that the compound's analogs inhibited AChE with IC50 values lower than 26 µM .
  • Anticancer Properties :
    • Research by Fan et al. indicated that derivatives led to significant apoptosis in A549 cells with an IC50 value of 49.85 µM .
  • Catalytic Applications :
    • The compound has been utilized as an organocatalyst in various organic transformations due to its ability to stabilize transition states through hydrogen bonding .

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